An In-depth Technical Guide to the Chemical Properties of Methylboronic Acid-d3
An In-depth Technical Guide to the Chemical Properties of Methylboronic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylboronic acid-d3, a deuterated isotopologue of methylboronic acid, is a valuable building block in organic synthesis, particularly in the development of deuterated pharmaceuticals.[1][2] The substitution of protium (B1232500) with deuterium (B1214612) at the methyl group can significantly alter the metabolic fate of drug candidates, often leading to improved pharmacokinetic profiles through the kinetic isotope effect. This technical guide provides a comprehensive overview of the chemical properties of Methylboronic acid-d3, including its physical characteristics, solubility, reactivity, and spectroscopic data, to support its application in research and drug development.
Chemical and Physical Properties
Methylboronic acid-d3 is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. The deuteration at the methyl group leads to a slightly higher molecular weight compared to its non-deuterated counterpart.
| Property | Value | Reference(s) |
| Chemical Name | (Trideuteriomethyl)boronic acid | [3] |
| Synonyms | Methaneboronic Acid-d3, B-(Methyl-d3)boronoic Acid | [1][4] |
| CAS Number | 1332481-37-4 | [4] |
| Molecular Formula | CD₃B(OH)₂ | [5] |
| Molecular Weight | 62.88 g/mol | [1][4] |
| Exact Mass | 63.0570898 Da | [3] |
| Melting Point | 87-91 °C | [6] |
| Appearance | White to off-white solid | N/A |
| Isotopic Purity | ≥98% | [5] |
Solubility
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference(s) |
| Water | Data not available | Slightly soluble | [6] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available | Slightly soluble | [6] |
| Methanol | Data not available | N/A | N/A |
| Ethanol | Data not available | N/A | N/A |
| Tetrahydrofuran (B95107) (THF) | Data not available | N/A | N/A |
| N,N-Dimethylformamide (DMF) | Data not available | N/A | [7] |
Reactivity and Applications
The primary application of Methylboronic acid-d3 lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a deuterated methyl group into organic molecules.[1][2] This strategy is pivotal in the synthesis of deuterated active pharmaceutical ingredients (APIs). The deuterium labeling can alter the drug's metabolic profile by slowing down cytochrome P450-mediated oxidation of the methyl group, potentially leading to a longer half-life and reduced formation of undesired metabolites.
Suzuki-Miyaura Coupling
Methylboronic acid-d3 serves as a key reagent for the introduction of a CD₃ group onto aromatic and heteroaromatic rings. The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Synthesis of Methylboronic Acid-d3
A common laboratory-scale synthesis of Methylboronic acid-d3 involves the reaction of trimethyl borate (B1201080) with methyl-d3-magnesium iodide.
Methodology:
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A solution of trimethyl borate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of methyl-d3-magnesium iodide (1.0 equivalent) in diethyl ether is added dropwise to the cooled trimethyl borate solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a 1 M hydrochloric acid solution.
-
The mixture is allowed to warm to room temperature.
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The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield Methylboronic acid-d3.
Suzuki Coupling of 5-bromo-N-phenylpyridin-2-one with Methylboronic Acid-d3
This protocol describes the synthesis of 5-(methyl-d3)-1-phenylpyridin-2(1H)-one.
Methodology:
-
To a reaction vessel, add 5-bromo-N-phenylpyridin-2-one (1.0 equivalent), Methylboronic acid-d3 (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like RuPhos, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture (e.g., toluene (B28343) and water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-(methyl-d3)-1-phenylpyridin-2(1H)-one.
Spectroscopic Data
While specific, high-resolution spectra for Methylboronic acid-d3 are not widely published, the expected spectroscopic characteristics can be inferred from data for the non-deuterated analogue and general principles of NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum of Methylboronic acid-d3 is expected to be very simple. Due to the deuteration of the methyl group, the characteristic singlet for the methyl protons in the non-deuterated compound (around 0.2-0.3 ppm) will be absent. A broad singlet corresponding to the hydroxyl protons (-B(OH)₂) would be observable, typically in the range of 4-6 ppm, although its position is highly dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon. Due to the coupling with deuterium (spin I=1), this signal is expected to appear as a multiplet (a triplet of triplets is possible, often appearing as a septet) with a chemical shift slightly upfield compared to the non-deuterated methylboronic acid. The carbon signal in the non-deuterated analogue appears at a very low field.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For tricoordinate boronic acids like Methylboronic acid-d3, a broad signal is expected in the range of +27 to +33 ppm.[8][9] The exact chemical shift can be influenced by the solvent and the presence of water, which can lead to the formation of the tetrahedral boronate species, appearing at a higher field (around 5-9 ppm).
Mass Spectrometry
The mass spectrum of Methylboronic acid-d3 would show a molecular ion peak corresponding to its exact mass (63.0570898 Da).[3] Boronic acids are known to undergo dehydration to form cyclic trimers (boroxines) in the gas phase, which may be observed as higher mass ions in the mass spectrum.
Safety Information
Methylboronic acid-d3 should be handled with appropriate personal protective equipment in a well-ventilated area. It is classified as an irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methylboronic acid-d3 is a specialized reagent with significant applications in the synthesis of deuterated compounds for pharmaceutical research. Its chemical properties are largely governed by the boronic acid functional group, with the key distinction being the presence of deuterium in the methyl group. This guide provides essential technical information to facilitate the effective and safe use of Methylboronic acid-d3 in the laboratory. Further research to quantify its solubility in various organic solvents would be beneficial for expanding its applications.
References
- 1. Methylboronic Acid-d3 | CymitQuimica [cymitquimica.com]
- 2. Methylboronic Acid-d3 | 1332481-37-4 [chemicalbook.com]
- 3. Methylboronic Acid-d3 | CH5BO2 | CID 45788492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Methylboronic acid (methyl-Dâ, 98%) CP >90% - Cambridge Isotope Laboratories, DLM-10186-PK [isotope.com]
- 6. Methylboronic Acid-d3|lookchem [lookchem.com]
- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. par.nsf.gov [par.nsf.gov]
